An In-depth Technical Guide to (3-Glycidoxypropyl)dimethylethoxysilane: Structure, Properties, and Applications
An In-depth Technical Guide to (3-Glycidoxypropyl)dimethylethoxysilane: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of (3-Glycidoxypropyl)dimethylethoxysilane, a bifunctional organosilane increasingly utilized by researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and key applications, with a focus on surface modification and its relevance in advanced materials and drug delivery systems.
Chemical Structure and Identification
(3-Glycidoxypropyl)dimethylethoxysilane is an organosilicon compound featuring a reactive epoxy group and a hydrolyzable ethoxysilane group.[1][2] This dual functionality allows it to act as a molecular bridge between inorganic substrates and organic polymers, making it an effective coupling agent and adhesion promoter.[1][2]
Below is a diagram illustrating the chemical structure of (3-Glycidoxypropyl)dimethylethoxysilane.
Caption: Chemical Structure of (3-Glycidoxypropyl)dimethylethoxysilane.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | ethoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane[3] |
| CAS Number | 17963-04-1[1][3] |
| Molecular Formula | C10H22O3Si[1][2][3] |
| Molecular Weight | 218.37 g/mol [4][5] |
| SMILES | CCO--INVALID-LINK--(C)CCCOCC1CO1[3][4] |
| InChI | InChI=1S/C10H22O3Si/c1-4-13-14(2,3)7-5-6-11-8-10-9-12-10/h10H,4-9H2,1-3H3[1][3] |
Physicochemical Properties
(3-Glycidoxypropyl)dimethylethoxysilane is a colorless to slightly yellow liquid that is soluble in organic solvents but reacts with water.[1] Its key physical and chemical properties are summarized in the tables below.
Table 2: Physical Properties
| Property | Value |
| Appearance | Clear to slightly yellow liquid[1] |
| Boiling Point | 100 °C at 3 mmHg[4][5][6][7][8] |
| Density | 0.95 g/mL at 25 °C[4][5][6][7][8] |
| Refractive Index (n20/D) | 1.434[4][5][6][7][8] |
| Flash Point | 87.22 °C (closed cup)[4] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water[5] |
Table 3: Chemical Properties
| Property | Description |
| Reactivity | The ethoxy group is susceptible to hydrolysis, especially in the presence of acid or base catalysts, forming silanol groups (Si-OH). These silanols can then condense to form stable siloxane (Si-O-Si) bonds with inorganic substrates or other silane molecules.[2] The epoxy ring is reactive towards nucleophiles such as amines, alcohols, and thiols, allowing for covalent attachment of various organic molecules. |
| Stability | Stable in sealed containers.[9] Reacts with water and moisture in the air, liberating ethanol.[9] Hazardous polymerization may occur if heated above 120°C.[9] |
Reaction Mechanisms
The utility of (3-Glycidoxypropyl)dimethylethoxysilane as a coupling agent stems from the sequential reactions of its two functional groups. The process typically involves the hydrolysis of the ethoxy group followed by condensation to form siloxane bonds with a substrate. Subsequently, the epoxy ring can be opened for further functionalization.
Caption: General reaction pathway for surface modification.
Experimental Protocols
Surface Functionalization of Silica Nanoparticles
This protocol provides a general method for the surface modification of silica nanoparticles with (3-Glycidoxypropyl)dimethylethoxysilane. This procedure can be adapted for other inorganic nanoparticles with surface hydroxyl groups.
-
Hydroxylation of Nanoparticles (Optional but Recommended):
-
To ensure a high density of surface hydroxyl groups, the nanoparticles can be pre-treated.
-
A common method involves treating the nanoparticles with a "piranha solution" (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Alternatively, treating with a strong acid like HCl can also increase surface hydroxylation.
-
After treatment, the nanoparticles should be thoroughly washed with deionized water until the pH is neutral and then dried.
-
-
Silanization Procedure:
-
Disperse the dried, hydroxylated silica nanoparticles in a solvent such as toluene or ethanol.
-
Add (3-Glycidoxypropyl)dimethylethoxysilane to the nanoparticle suspension. The amount of silane used will depend on the surface area of the nanoparticles and the desired grafting density.
-
The reaction is typically carried out at elevated temperatures (e.g., refluxing toluene) for several hours to promote the condensation reaction between the silane and the nanoparticle surface.
-
After the reaction, the functionalized nanoparticles are collected by centrifugation and washed repeatedly with the solvent to remove any unreacted silane.
-
The particles are then dried, often under vacuum.
-
The successful functionalization can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and transmission electron microscopy (TEM).
Caption: Experimental workflow for nanoparticle functionalization.
Applications in Drug Development
The ability to modify surfaces at the nanoscale makes (3-Glycidoxypropyl)dimethylethoxysilane a valuable tool in drug development, particularly in the creation of sophisticated drug delivery systems.
-
Targeted Drug Delivery: The epoxy group on the functionalized surface can be used to attach targeting ligands such as antibodies, peptides, or aptamers.[10] These ligands can then guide the nanoparticle carrier to specific cells or tissues, increasing the local concentration of the drug and reducing systemic side effects.[10]
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Controlled Release: The surface chemistry of a drug carrier influences the drug loading and release kinetics. By modifying surfaces with this silane, it is possible to tailor the surface properties (e.g., hydrophobicity, charge) to control the rate of drug elution. For example, TiO2 nanotubes modified with a related silane, (3-Glycidoxypropyl)trimethoxysilane, have been shown to provide extended release of dexamethasone.[9]
-
Biocompatibility: Surface modification can be used to improve the biocompatibility of nanomaterials.[10] Coating nanoparticles can help them evade the immune system, increasing their circulation time in the bloodstream and allowing for more effective drug delivery.[11]
Safety and Toxicology
(3-Glycidoxypropyl)dimethylethoxysilane is classified as a skin and eye irritant.[9] It is a combustible liquid and should be handled with appropriate safety precautions, including the use of personal protective equipment such as gloves and safety goggles.[9] Upon contact with water, it can hydrolyze to release ethanol, which may have chronic effects on the central nervous system with prolonged or repeated exposure.[9] There is limited specific toxicological data for (3-Glycidoxypropyl)dimethylethoxysilane itself, but related ethoxysilane compounds have been studied. The toxicity of these compounds is often related to their hydrolysis products.
Table 4: Safety and Hazard Information
| Hazard | Description |
| Skin Irritation | Causes skin irritation.[9] |
| Eye Irritation | Causes serious eye irritation.[9] |
| Inhalation | May cause irritation to the respiratory tract. Overexposure may lead to coughing, headache, and nausea.[9] |
| Ingestion | May be harmful if swallowed.[9] |
| Chronic Exposure | On contact with water, this compound liberates ethanol, which is known to have a chronic effect on the central nervous system.[9] |
| Fire Hazard | Combustible liquid.[9] |
References
- 1. academic.oup.com [academic.oup.com]
- 2. CAS 17963-04-1: (3-Glycidoxypropyl)dimethylethoxysilane [cymitquimica.com]
- 3. Sol-gel reactions of 3-glycidoxypropyltrimethoxysilane in a highly basic aqueous solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. ijfmr.com [ijfmr.com]
- 5. (3-GLYCIDOXYPROPYL)DIMETHYLETHOXYSILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Oxime silanes: structure/toxicity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. db-thueringen.de [db-thueringen.de]
- 8. Preparation method and application of 3-glycidyloxypropyltrimethoxysilane_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stealth Coating of Nanoparticles in Drug-Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
